

Chemical properties of 2-(2-Chlorophenyl)-4-pentyn-2-ol

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-4-pentyn-2-ol

Cat. No.: B11927613

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Technical Monograph: 2-(2-Chlorophenyl)-4-pentyn-2-ol

Physicochemical Profile, Synthetic Logic, and Divergent Utility in Medicinal Chemistry[1]

Part 1: Executive Technical Summary

2-(2-Chlorophenyl)-4-pentyn-2-ol (CAS 1340170-80-0) is a tertiary homopropargylic alcohol characterized by a dense functional array: a terminal alkyne, a sterically crowded tertiary hydroxyl group, and an ortho-chlorinated aromatic ring.

In drug discovery, this molecule serves as a high-value divergent synthon. Its structure allows it to function as a "linchpin" intermediate—capable of undergoing orthogonal functionalization at the alkyne terminus (via Sonogashira or Click chemistry) while maintaining a rigid chiral center essential for target specificity. It is structurally homologous to precursors used in the synthesis of triazole antifungals and non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the ortho-chloro substituent provides critical metabolic stability and conformational locking.

Part 2: Physicochemical Properties[2]

The following data aggregates predicted and experimental values essential for handling and formulation.

Property	Value / Description	Technical Note
CAS Number	1340170-80-0	
Molecular Formula	C ₁₁ H ₁₁ ClO	
Molecular Weight	194.66 g/mol	
Appearance	Viscous oil / Low-melting solid	Tendency to supercool; crystallizes slowly.
LogP (Predicted)	-2.6 – 2.9	Moderate lipophilicity; suitable for CNS penetration.
pKa (OH)	-13.1	Weakly acidic; requires strong bases (NaH, KH) for deprotonation.
H-Bond Donors	1	Tertiary -OH (sterically hindered).
H-Bond Acceptors	1	Oxygen atom.[1]
Solubility	DMSO, MeOH, DCM, EtOAc	Poor water solubility (<0.1 mg/mL).

Part 3: Synthetic Methodology

The synthesis of **2-(2-Chlorophenyl)-4-pentyn-2-ol** is a classic example of nucleophilic addition to a ketone, but it requires specific control to avoid the formation of allenyl byproducts.

3.1. The Barbier-Type Propargylation Protocol

While Grignard reagents (propargylmagnesium bromide) are common, they exist in equilibrium with allenylmagnesium species, leading to mixtures of alkyne and allene products. A Zinc-

mediated Barbier reaction is preferred for high chemoselectivity toward the homopropargylic alcohol.

Reaction Scheme:

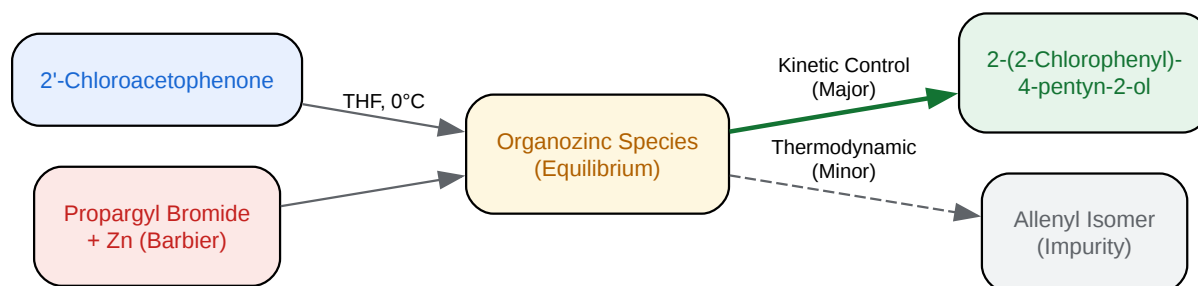
Step-by-Step Protocol:

- Activation: In a flame-dried flask under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) in dry THF.
- Addition: Cool the suspension to 0°C. Add 2'-chloroacetophenone (1.0 equiv).
- Propargylation: Dropwise add propargyl bromide (1.2 equiv, 80% in toluene) over 30 minutes. The exotherm must be controlled to keep T < 10°C.[2]
- Workup: Quench with saturated aqueous NH₄Cl. The mild acidic quench breaks the zinc alkoxide without inducing dehydration (which would form the enyne).
- Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Critical Control Point:

- Temperature: Maintaining <10°C suppresses the rearrangement of the propargyl zinc intermediate to the allenyl isomer, ensuring the terminal alkyne product is dominant.

3.2. Synthetic Pathway Visualization



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Figure 1: Zinc-mediated Barbier synthesis favoring the homopropargylic alcohol over the allenyl isomer.

Part 4: Chemical Reactivity & Applications[4][5]

This molecule is a "Divergent Synthon." Its utility lies in the ability to selectively react the alkyne or the alcohol, or to engage both in cyclization reactions.

4.1. The "Click" Handle (Alkyne Reactivity)

The terminal alkyne is a perfect substrate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- Application: Synthesis of 1,2,3-triazoles. In medicinal chemistry, the triazole ring acts as a bioisostere for amide bonds, improving metabolic stability.
- Protocol Insight: The steric bulk of the ortho-chlorophenyl group does not hinder the alkyne, as the propargyl linker (-CH₂-) acts as a spacer.

4.2. Metal-Catalyzed Cycloisomerization (Furan Synthesis)

One of the most powerful applications of gamma-hydroxy alkynes is the gold- or silver-catalyzed cyclization to form substituted dihydrofurans or furans.

- Mechanism: The metal (AuCl₃ or AgOTf) activates the alkyne (π -activation). The hydroxyl oxygen attacks the activated alkyne (5-exo-dig or 6-endo-dig cyclization).
- Result: Formation of 2,2-disubstituted dihydrofurans, which are core scaffolds in many natural products and lignans.

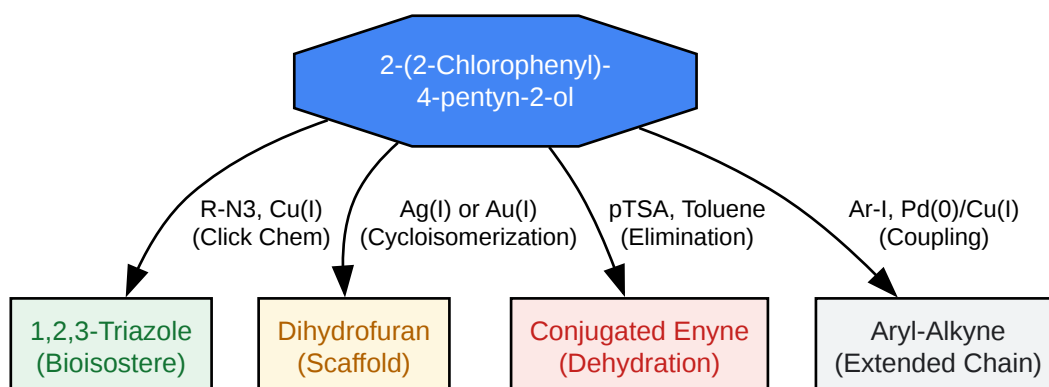
4.3. Stereochemical Resolution

The synthesized product is racemic. For drug development, enantiomeric purity is non-negotiable.

- Resolution Strategy: Kinetic resolution using Lipase B from *Candida antarctica* (CAL-B).
- Process: Acylation of the tertiary alcohol is difficult due to sterics. However, the propargyl group allows for specific enzyme docking. Alternatively, chiral HPLC using polysaccharide-

based columns (e.g., Chiralpak AD-H) is effective due to the π - π interactions provided by the chlorophenyl ring.

4.4. Reactivity Network Visualization



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Figure 2: Divergent reactivity profile. The pathway to Dihydrofuran is particularly valuable for generating heterocyclic libraries.

Part 5: Safety & Handling (MSDS Summary)

- Hazards:
 - H226: Flammable liquid and vapor (Flash point approx. 40-50°C).
 - H302/H315: Harmful if swallowed; causes skin irritation.
 - Alkyne Warning: Terminal alkynes can form explosive acetylides with copper or silver in dry, basic conditions. Ensure proper quenching during Sonogashira couplings.
- Storage: Store at 2-8°C under inert atmosphere (Argon). The tertiary alcohol is prone to slow dehydration if exposed to acidic moisture.

References

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Sources

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